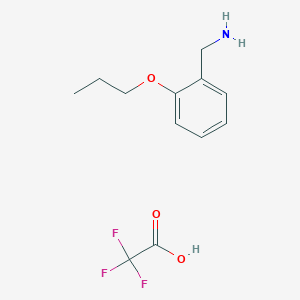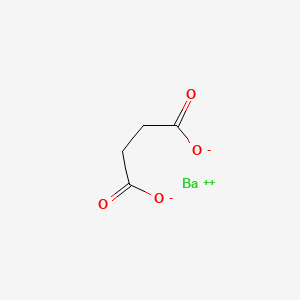
Rhodium(3+) isooctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhodium(3+) isooctanoate is a coordination compound where rhodium is in the +3 oxidation state, coordinated with isooctanoate ligands. This compound is known for its catalytic properties and is used in various chemical reactions and industrial processes. Rhodium, being a transition metal, exhibits unique catalytic behaviors, making its compounds valuable in both academic research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Rhodium(3+) isooctanoate can be synthesized through various methods. One common approach involves the reaction of rhodium(III) chloride with isooctanoic acid under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out under reflux conditions to ensure complete reaction. The product is then purified through crystallization or other separation techniques .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include steps to recover and recycle rhodium, given its high cost and limited availability. The use of automated systems and stringent quality control measures ensures the production of high-purity this compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Rhodium(3+) isooctanoate undergoes several types of chemical reactions, including:
Oxidation: It can participate in oxidation reactions, often acting as a catalyst to facilitate the oxidation of organic substrates.
Reduction: Although less common, rhodium(3+) can be reduced to lower oxidation states under specific conditions.
Substitution: The isooctanoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used under controlled conditions.
Substitution: Ligand substitution reactions often require the presence of coordinating solvents and may be facilitated by heating.
Major Products: The major products of these reactions depend on the specific substrates and conditions used. For example, oxidation reactions may yield oxidized organic compounds, while substitution reactions can produce new rhodium complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Rhodium(3+) isooctanoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which rhodium(3+) isooctanoate exerts its effects is primarily through its catalytic activity. The rhodium center can facilitate various chemical transformations by coordinating with substrates and lowering the activation energy of reactions. This coordination often involves the formation of intermediate complexes, which then undergo further transformations to yield the final products .
Molecular Targets and Pathways: In biological systems, rhodium complexes can interact with nucleic acids and proteins, potentially disrupting cellular processes. The exact pathways and molecular targets depend on the specific structure of the rhodium complex and the biological context .
Vergleich Mit ähnlichen Verbindungen
- Rhodium(III) chloride
- Rhodium(III) acetate
- Rhodium(III) nitrate
- Rhodium(III) sulfate
- Rhodium(III) oxalate
Eigenschaften
CAS-Nummer |
93843-19-7 |
|---|---|
Molekularformel |
C24H45O6Rh |
Molekulargewicht |
532.5 g/mol |
IUPAC-Name |
6-methylheptanoate;rhodium(3+) |
InChI |
InChI=1S/3C8H16O2.Rh/c3*1-7(2)5-3-4-6-8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 |
InChI-Schlüssel |
CSECWDDSMXDVMX-UHFFFAOYSA-K |
Kanonische SMILES |
CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Rh+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


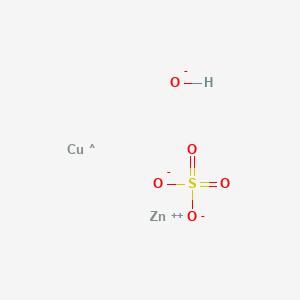
![N-Cyclohexyl-4-[(propan-2-yl)oxy]cyclohexan-1-amine](/img/structure/B12641053.png)
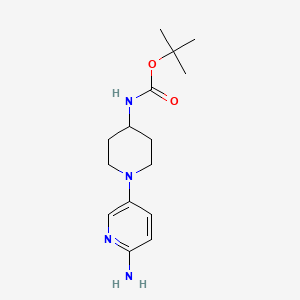
![N-[(1-ethylpyrrolidin-2-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12641061.png)
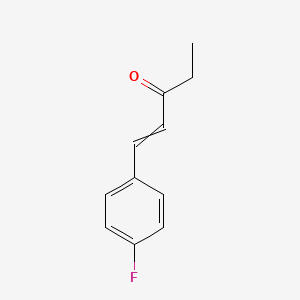
![Benzene, [2-(cyclopentyloxy)ethyl]-](/img/structure/B12641067.png)
![Benzoic acid, 3-[(1S)-1-aminoethyl]-, ethyl ester](/img/structure/B12641072.png)
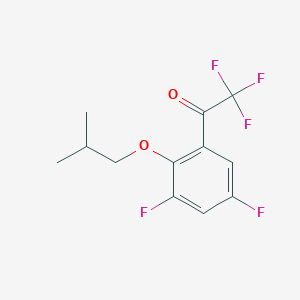
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12641085.png)
![3-(Cyanomethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B12641086.png)
![4-[2-(Diphenylphosphanyl)anilino]pent-3-en-2-one](/img/structure/B12641094.png)
![Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]-](/img/structure/B12641098.png)
